molecular formula C25H22F3N3O4 B2388154 8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1209810-84-3

8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2388154
CAS No.: 1209810-84-3
M. Wt: 485.463
InChI Key: TVXFTEPYTKNJEC-UHFFFAOYSA-N
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Description

The compound “8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains several functional groups, including a methoxy group, a trifluoromethyl group, an imidazole ring, a piperidine ring, and a chromen-2-one structure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule . The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogens . The chromen-2-one structure is a bicyclic system containing a benzene ring fused to a heterocyclic pyran ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high stability, but can participate in certain reactions under specific conditions . The imidazole ring can act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity . The presence of the heterocyclic rings could also impact properties like solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

The process of synthesizing complex chromene derivatives and their structural elucidation is a significant area of research. Studies focusing on the synthesis of similar chromene derivatives highlight the diverse methodologies employed to create these compounds, including reactions under specific conditions like microwave irradiation or using particular catalysts such as piperidine. For instance, the synthesis of various 1H-benzo[f]chromene derivatives through reactions involving substituted naphthols and α-cyano-4-methoxycinnamonitriles, with piperidine as a catalyst, illustrates the intricate steps involved in producing such compounds (El-Agrody et al., 2002). Additionally, structural analyses, often through spectral data and X-ray diffraction, are crucial for confirming the molecular structure of these synthesized compounds.

Antimicrobial and Antifungal Applications

The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research. Compounds with chromene structures have been evaluated for their antimicrobial properties, showing promise as potential candidates for drug development. For example, a study on the antimicrobial activity and docking studies of a specific chromene derivative highlights its favorable activities against various microbial strains, suggesting its potential in designing new antimicrobial agents (Okasha et al., 2022).

Bioevaluation and Therapeutic Potentials

The evaluation of chromene derivatives for their biological activities extends beyond antimicrobial applications. Some compounds have been synthesized and assessed for their antimalarial, antifungal, and potential anticancer activities. For instance, novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were synthesized and screened for antimicrobial, antifungal, and antimalarial activity, showcasing the broad spectrum of therapeutic potentials of chromene derivatives (Shah et al., 2016).

Material Science and Sensory Applications

In material science and sensory applications, chromene derivatives exhibit unique properties such as fluorescence in specific environments, making them suitable for developing sensors or fluorescent markers. The unusual fluorescence properties of certain chromene compounds in protic environments underscore their utility in developing new fluorogenic sensors (Uchiyama et al., 2006).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on its interactions with biological targets. The trifluoromethyl group and the imidazole ring are both common features in pharmaceutical compounds, often contributing to binding affinity and selectivity .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s being studied as a potential pharmaceutical, future work could involve in-depth biological testing and optimization of the compound’s properties . If it’s being used in materials science or another field, the research directions could be quite different .

Properties

IUPAC Name

8-methoxy-3-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O4/c1-34-20-8-4-5-16-13-17(23(33)35-21(16)20)22(32)30-11-9-15(10-12-30)14-31-19-7-3-2-6-18(19)29-24(31)25(26,27)28/h2-8,13,15H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXFTEPYTKNJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)CN4C5=CC=CC=C5N=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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